2,4-dioxo-3-(2-oxolanylmethyl)-N-pentyl-1H-quinazoline-7-carboxamide
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Overview
Description
2,4-dioxo-3-(2-oxolanylmethyl)-N-pentyl-1H-quinazoline-7-carboxamide is a member of quinazolines.
Scientific Research Applications
Implications in Medicinal Chemistry
Quinazoline derivatives, including 2,4-dioxo-3-(2-oxolanylmethyl)-N-pentyl-1H-quinazoline-7-carboxamide, have been extensively explored in medicinal chemistry due to their remarkable stability and potential as therapeutic agents. Researchers have been introducing various bioactive moieties to quinazoline nuclei to develop novel medicinal agents. Some derivatives have demonstrated promising antibacterial activities against strains like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The challenge of solubility remains a significant obstacle in drug development, which is a critical area of ongoing research in the context of quinazoline derivatives (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).
Optoelectronic Material Applications
Quinazoline derivatives are recognized not only for their medicinal properties but also for their applications in optoelectronic materials. They have been studied extensively for use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline into π-extended conjugated systems is considered valuable for creating novel optoelectronic materials. These derivatives, particularly polyhalogen ones, have been the primary materials for producing polysubstituted fluorescent quinazolines with notable electroluminescent properties. These properties make them ideal for use in organic light-emitting diodes, including white OLEDs and highly efficient red phosphorescent OLEDs. Additionally, they are explored for their potential in nonlinear optical materials and colorimetric pH sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Properties
Molecular Formula |
C19H25N3O4 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2,4-dioxo-3-(oxolan-2-ylmethyl)-N-pentyl-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C19H25N3O4/c1-2-3-4-9-20-17(23)13-7-8-15-16(11-13)21-19(25)22(18(15)24)12-14-6-5-10-26-14/h7-8,11,14H,2-6,9-10,12H2,1H3,(H,20,23)(H,21,25) |
InChI Key |
RENFDUMNIKCHGX-UHFFFAOYSA-N |
SMILES |
CCCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CC3CCCO3 |
Canonical SMILES |
CCCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CC3CCCO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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